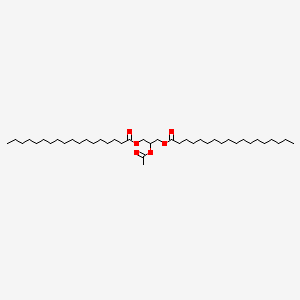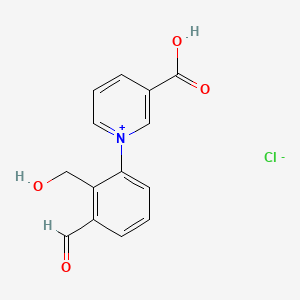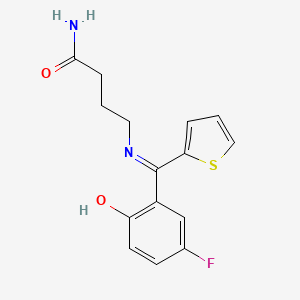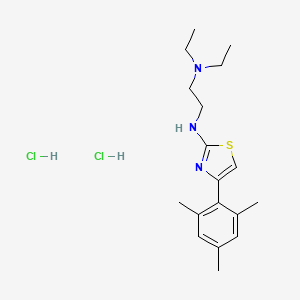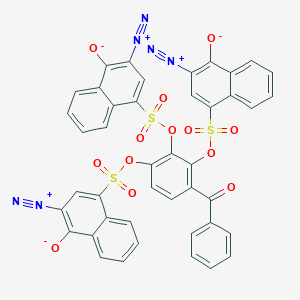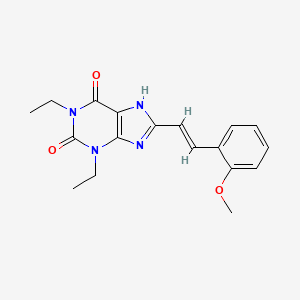
(E)-1,3-Diethyl-8-(2-methoxystyryl)xanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-1,3-Diethyl-8-(2-methoxystyryl)xanthine” is a mouthful, but let’s break it down It’s a xanthine derivative with an interesting twist: a methoxystyryl group attached to the eighth position Xanthines are a class of alkaloids found in various natural sources, including coffee, tea, and cocoa They exhibit stimulating effects due to their antagonism of adenosine receptors
Métodos De Preparación
Synthetic Routes::
Chemical Synthesis: The compound can be synthesized via a multistep process. One common route involves starting with theobromine (another xanthine) and introducing the ethyl and methoxystyryl groups. The key steps include alkylation and condensation reactions.
Chemoenzymatic Synthesis: Enzymes can selectively modify xanthine precursors to yield the desired compound. This approach is more environmentally friendly and efficient.
- Alkylation: Ethylation typically involves treating theobromine with ethyl halides (e.g., ethyl bromide) in a solvent like DMF (dimethylformamide).
- Condensation: The methoxystyryl group can be introduced via a Knoevenagel condensation with an aldehyde (e.g., vanillin) under basic conditions.
Industrial Production::
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound can undergo oxidative processes, leading to various oxidation states of the xanthine core.
Substitution: Nucleophilic substitution reactions can modify the ethyl or methoxystyryl groups.
Reduction: Reduction of the double bond in the styryl group may yield different analogs.
Ethylating Agents: Ethyl bromide, ethyl iodide.
Condensation Reagents: Base (e.g., sodium hydroxide), aldehydes (e.g., vanillin).
Oxidizing Agents: Peroxides, metal catalysts.
- The main product is “(E)-1,3-Diethyl-8-(2-methoxystyryl)xanthine” itself.
- Byproducts may include regioisomers and stereoisomers.
Aplicaciones Científicas De Investigación
Medicine: Investigated for its potential as an adenosine receptor antagonist in neurological disorders (e.g., Parkinson’s disease).
Chemistry: Used as a building block for designing novel xanthine-based drugs.
Industry: Possible applications in materials science (e.g., organic semiconductors).
Mecanismo De Acción
- The compound likely exerts its effects by blocking adenosine receptors (A1 and A2A), leading to increased alertness and vasodilation.
- Molecular targets include the central nervous system and cardiovascular system.
Comparación Con Compuestos Similares
Similar Compounds: Theobromine, caffeine, theophylline.
Uniqueness: The methoxystyryl group sets it apart, potentially influencing its pharmacological properties.
Propiedades
Número CAS |
155271-38-8 |
|---|---|
Fórmula molecular |
C18H20N4O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
1,3-diethyl-8-[(E)-2-(2-methoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H20N4O3/c1-4-21-16-15(17(23)22(5-2)18(21)24)19-14(20-16)11-10-12-8-6-7-9-13(12)25-3/h6-11H,4-5H2,1-3H3,(H,19,20)/b11-10+ |
Clave InChI |
AXWPZCCFPAIGJV-ZHACJKMWSA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC=CC=C3OC |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B12763255.png)
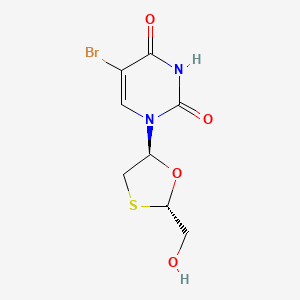
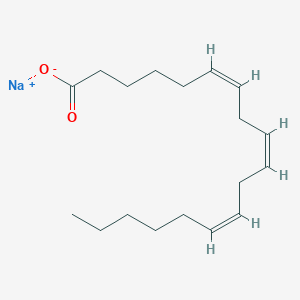
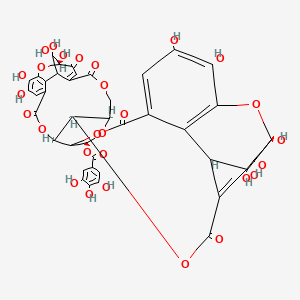
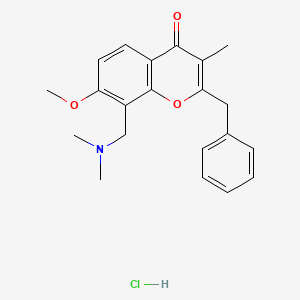
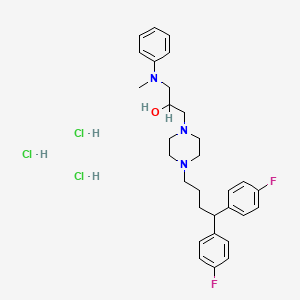
![Diaspartate de quinine [French]](/img/structure/B12763293.png)
